molecular formula C21H16BrClN4O7 B5285072 N-(4-bromo-3-chlorophenyl)-2-[2-methoxy-4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide

N-(4-bromo-3-chlorophenyl)-2-[2-methoxy-4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide

Cat. No.: B5285072
M. Wt: 551.7 g/mol
InChI Key: JTWINKSSYMITOI-KXFIGUGUSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2-[2-methoxy-4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide is a complex organic compound that features a variety of functional groups, including bromine, chlorine, methoxy, nitro, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-2-[2-methoxy-4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide typically involves multiple steps, starting with the preparation of the core phenyl and pyrimidine structures. The bromine and chlorine substituents are introduced through halogenation reactions, while the methoxy and nitro groups are added via methylation and nitration reactions, respectively. The final step involves the coupling of these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-2-[2-methoxy-4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-2-[2-methoxy-4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-[2-methoxy-4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-1,1’-biphenyl-4-carboxamide
  • N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • 3-bromo-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide

Uniqueness

N-(4-bromo-3-chlorophenyl)-2-[2-methoxy-4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-[2-methoxy-4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4O7/c1-33-17-8-11(2-6-15-19(27(31)32)20(29)26-21(30)25-15)3-7-16(17)34-10-18(28)24-12-4-5-13(22)14(23)9-12/h2-9H,10H2,1H3,(H,24,28)(H2,25,26,29,30)/b6-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWINKSSYMITOI-KXFIGUGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC(=O)NC3=CC(=C(C=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC(=O)NC3=CC(=C(C=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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